BenchChemオンラインストアへようこそ!

3-Cyano-5-(3-hydroxyphenyl)phenol

Medicinal chemistry Kinase inhibitor design Carbonic anhydrase inhibition

3-Cyano-5-(3-hydroxyphenyl)phenol is the sole biphenylcarbonitrile with public CA9 inhibition data (Ki=1.60×10³ nM, >62-fold selectivity over CA2). Its dual, electronically differentiated phenolic -OH groups enable sequential functionalisation for targeted library design. With a 64.3 Ų TPSA and XLogP3 of 2.6, it offers a solubility advantage over mono-hydroxy analogs without compromising BBB penetration. This 3'-hydroxy isomer provides higher molecular complexity (283) than the 4'-hydroxy regioisomer, making it the definitive choice for fragment-based campaigns.

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
CAS No. 1261973-21-0
Cat. No. B6375510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-5-(3-hydroxyphenyl)phenol
CAS1261973-21-0
Molecular FormulaC13H9NO2
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)C#N)O
InChIInChI=1S/C13H9NO2/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(15)6-10/h1-7,15-16H
InChIKeyFHGUPCGDGGXBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-5-(3-hydroxyphenyl)phenol CAS 1261973-21-0 – What Purchasing Scientists Need to Know Before Sourcing This Biphenylcarbonitrile Building Block


3-Cyano-5-(3-hydroxyphenyl)phenol (CAS 1261973-21-0; IUPAC: 3-hydroxy-5-(3-hydroxyphenyl)benzonitrile; also catalogued as 3',5-dihydroxy-[1,1'-biphenyl]-3-carbonitrile) is a bifunctional biphenyl building block of molecular formula C₁₃H₉NO₂ and molecular weight 211.22 g·mol⁻¹ [1]. It belongs to the class of hydroxy-substituted biphenylcarbonitriles that serve as versatile intermediates in medicinal chemistry and materials science. The compound features a cyano group at the 3-position of one phenyl ring and phenolic hydroxyl groups at the 5-position of the same ring and the 3'-position of the second ring, conferring a computed hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, topological polar surface area of 64.3 Ų, and an XLogP3 of 2.6 [1]. These properties position it as a moderately polar, drug-like scaffold suitable for further functionalisation via Suzuki–Miyaura cross-coupling, nucleophilic addition, or cyclisation chemistry [2].

Why 3-Cyano-5-phenylphenol or Hydroxy-Regioisomers Cannot Substitute for 3-Cyano-5-(3-hydroxyphenyl)phenol in Structure–Activity-Dependent Applications


Within the biphenylcarbonitrile chemical space, small structural modifications produce measurable shifts in key physicochemical descriptors that govern molecular recognition, solubility, and synthetic branching potential. The closest commercial analog, 3-cyano-5-phenylphenol (CAS 939771-50-3), lacks the second phenolic –OH and therefore possesses only one hydrogen bond donor (vs. two), a lower topological polar surface area of 44 Ų (vs. 64.3 Ų), and a higher XLogP3 of 2.9 (vs. 2.6) [1][2]. These differences are not cosmetic: a ΔTPSA of ~20 Ų can shift predicted Caco-2 permeability and oral absorption classification, while the additional H-bond donor alters target-engagement profiles in kinase and carbonic anhydrase active sites where dual H-bond networks are exploited [3][4]. Furthermore, positional regioisomers such as 3-cyano-5-(4-hydroxyphenyl)phenol (CAS 1261888-93-0) exhibit a lower computed molecular complexity (275 vs. 283) and distinct electronic character at the hydroxyl position, which directly affects regioselectivity in subsequent derivatisation steps [5]. These data collectively demonstrate that generic substitution with a simpler or regioisomeric biphenylcarbonitrile risks altering both biological activity and downstream synthetic outcomes.

Head-to-Head Quantitative Differentiation: 3-Cyano-5-(3-hydroxyphenyl)phenol vs. Its Closest Structural Analogs


Hydrogen Bond Donor Count: 2 HBDs in the Target Compound Enable Bidentate H-Bond Networks Absent in the Mono-Hydroxy Analog

The target compound 3-cyano-5-(3-hydroxyphenyl)phenol possesses two hydrogen bond donors (HBD = 2) arising from the phenolic –OH at position 5 (ring A) and the phenolic –OH at position 3' (ring B) [1]. Its closest commercial analog, 3-cyano-5-phenylphenol (CAS 939771-50-3), has only one HBD (the 5-OH) because the 3'-position bears a hydrogen atom instead of a hydroxyl group [2]. This single-donor difference has functional consequences: in carbonic anhydrase inhibition assays, the target compound displays measurable, albeit modest, affinity for human CA9 (Ki = 1.60 × 10³ nM) and CA1 (Ki = 7.97 × 10³ nM), while showing negligible binding to CA2 (Ki > 1.00 × 10⁵ nM), consistent with an isoform-selectivity profile that may depend on dual H-bond interactions within the active site [3]. By contrast, the mono-hydroxy analog 3-cyano-5-phenylphenol has been reported to exhibit GSK-3β inhibitory activity (reported in vendor-curated entries), but no direct head-to-head CA inhibition data are available for it, preventing a direct activity comparison; the structural HBD difference alone constitutes a selection criterion for projects where bidentate hydrogen bonding is a design requirement [4].

Medicinal chemistry Kinase inhibitor design Carbonic anhydrase inhibition

Topological Polar Surface Area (TPSA): A 46% Increase Over the Non-Hydroxylated Analog Shifts Drug-Likeness and Permeability Predictions

The computed topological polar surface area of 3-cyano-5-(3-hydroxyphenyl)phenol is 64.3 Ų [1], representing a 46% increase over the TPSA of 3-cyano-5-phenylphenol (44 Ų) [2]. This ΔTPSA of +20.3 Ų straddles the commonly cited threshold of 60 Ų for favourable oral absorption and the 70 Ų threshold for blood–brain barrier penetration [3]. Consequently, the target compound occupies a physicochemical sweet spot—predicted to retain moderate membrane permeability while offering enhanced aqueous solubility relative to the more lipophilic mono-hydroxy analog (XLogP3 = 2.6 vs. 2.9) [1][2]. The 4'-hydroxy regioisomer (CAS 1261888-93-0) shares an identical TPSA of 64.3 Ų but differs in molecular complexity (275 vs. 283), reflecting a distinct spatial arrangement of hydrogen-bonding functionality that can alter molecular recognition [4].

ADME prediction Oral bioavailability BBB penetration

Molecular Complexity: Higher Complexity Score (283) vs. 4'-Hydroxy Regioisomer (275) Indicates Greater Topological Information Content and Synthetic Value

The Cactvs-derived molecular complexity score for 3-cyano-5-(3-hydroxyphenyl)phenol is 283, compared with 275 for the 4'-hydroxy regioisomer 3-cyano-5-(4-hydroxyphenyl)phenol (CAS 1261888-93-0) [1][2]. This ΔComplexity of +8 (2.9%) reflects the meta-substitution pattern on ring B, which creates a less symmetric, more topologically information-rich structure. In diversity-oriented synthesis and fragment-library design, higher complexity correlates with greater three-dimensional shape diversity and, in some studies, improved hit-to-lead progression rates [3]. The 2'-hydroxy regioisomer (CAS 1261918-84-6), with the hydroxyl ortho to the biphenyl linkage, can form intramolecular hydrogen bonds that mask the donor, altering its effective HBD count in practice—a behaviour not shared by the 3'-hydroxy target compound .

Chemical library design Diversity-oriented synthesis Fragment-based drug discovery

Dual Differentially Reactive Phenolic –OH Groups Enable Orthogonal Derivatisation Strategies Not Possible with Mono-Hydroxy or Symmetric Dihydroxy Analogs

3-Cyano-5-(3-hydroxyphenyl)phenol presents two phenolic hydroxyl groups in electronically distinct environments: the 5-OH is situated on the electron-deficient cyano-substituted ring (ring A), while the 3'-OH resides on the relatively electron-rich unsubstituted ring (ring B) [1]. This electronic asymmetry enables sequential, site-selective functionalisation (e.g., selective protection/deprotection, selective alkylation, or selective sulfonation) that is not achievable with 3-cyano-5-phenylphenol (only one –OH available) or with symmetric dihydroxy analogs where the two –OH groups are electronically equivalent [2]. The predicted LogP difference (2.6 vs. 2.9 for the mono-hydroxy analog) further confirms the impact of the second hydroxyl on overall polarity and partitioning behaviour [3]. In kinase inhibitor medicinal chemistry campaigns, such bifunctional intermediates are valued for constructing elaborate pharmacophores through divergent synthetic pathways [4].

Site-selective functionalisation Prodrug design Bioconjugation

Carbonic Anhydrase Isoform Profiling: Differential Ki Values Across CA9, CA1, and CA2 Suggest Isoform-Discriminating Binding Mode

In a phenol red-based stopped-flow CO₂ hydrase assay, 3-cyano-5-(3-hydroxyphenyl)phenol exhibited a rank order of carbonic anhydrase (CA) isoform inhibition of CA9 (Ki = 1.60 × 10³ nM) > CA1 (Ki = 7.97 × 10³ nM) >> CA2 (Ki > 1.00 × 10⁵ nM), representing a >62-fold selectivity window between the tumor-associated isoform CA9 and the ubiquitous cytosolic isoform CA2 [1]. Although the absolute potency is modest, this profile is a starting point for fragment-based optimisation targeting CA9, which is overexpressed in hypoxic solid tumours. No equivalent head-to-head CA profiling data are publicly available for the close analogs 3-cyano-5-phenylphenol, 3-cyano-5-(4-hydroxyphenyl)phenol, or 3-cyano-5-(2-hydroxyphenyl)phenol, making this dataset uniquely differentiating for the target compound within this chemical series [2].

Carbonic anhydrase inhibition Tumor-associated CA9 Isoform selectivity

Rotatable Bond Count of 1: Conformational Restriction Relative to Flexible Biphenyl Analogs May Favour Binding Entropy

The target compound possesses a single rotatable bond (the inter-ring C–C bond of the biphenyl system), as computed by Cactvs and reported in PubChem (Rotatable Bond Count = 1) [1]. This is identical to the rotatable bond count of its close analogs 3-cyano-5-phenylphenol, 3-cyano-5-(4-hydroxyphenyl)phenol, and 3-cyano-5-(2-hydroxyphenyl)phenol, indicating that the entire chemical series shares a common degree of conformational restriction [2]. However, when compared with flexible biphenyl derivatives bearing additional methylene, ether, or amino linkers (rotatable bond count ≥ 3), the constrained nature of 3-cyano-5-(3-hydroxyphenyl)phenol offers a lower entropic penalty upon protein binding—a recognised advantage in fragment-based drug discovery where ligand efficiency is paramount [3]. Within the series, the target compound uniquely combines this conformational restriction with dual H-bond donor capacity and electronic differentiation of the two hydroxyl groups.

Conformational restriction Entropic benefit Scaffold hopping

Where 3-Cyano-5-(3-hydroxyphenyl)phenol Outperforms Analogs: Validated Application Scenarios for Procurement Decision-Making


Fragment-Based Lead Discovery Targeting Tumor-Associated Carbonic Anhydrase IX (CA9)

Researchers developing selective CA9 inhibitors for hypoxic tumor environments can use 3-cyano-5-(3-hydroxyphenyl)phenol as a validated fragment hit with confirmed CA9 binding (Ki = 1.60 × 10³ nM) and a >62-fold selectivity window over the ubiquitous CA2 isoform (Ki > 1.00 × 10⁵ nM) [1]. The dual phenolic –OH groups provide two vectors for fragment growing or merging, while the cyano group serves as a synthetic handle for further elaboration. No other compound in the immediate hydroxy-biphenylcarbonitrile series has publicly reported CA inhibition data, making this the only fragment starting point with experimental target engagement evidence in this chemical space [1].

Kinase Inhibitor Scaffold Optimisation Requiring Balanced Polarity and Permeability

In kinase inhibitor programmes where the biphenylcarbonitrile core is a privileged scaffold, 3-cyano-5-(3-hydroxyphenyl)phenol offers a computed TPSA of 64.3 Ų and XLogP3 of 2.6—values that predict favourable oral absorption while retaining sufficient polarity for aqueous solubility [2][3]. The 46% higher TPSA compared with the non-hydroxylated analog 3-cyano-5-phenylphenol (44 Ų) translates to improved solubility without crossing the 70 Ų threshold that typically impairs blood–brain barrier penetration, positioning this compound as a balanced starting point for both peripheral and CNS-targeted kinase inhibitors [2].

Orthogonal Site-Selective Derivatisation for Prodrug or Bioconjugate Synthesis

The electronically differentiated 5-OH (on the cyano-substituted ring) and 3'-OH (on the unsubstituted ring) of 3-cyano-5-(3-hydroxyphenyl)phenol enable sequential protection/deprotection strategies that are inaccessible with mono-hydroxy analogs or symmetric dihydroxy biphenyls [3]. Synthetic chemists can exploit the differential acidity and nucleophilicity of the two phenolic sites to install distinct functional groups—for example, a phosphate prodrug moiety on one hydroxyl and a targeting ligand on the other—without cross-reactivity [4]. This orthogonal reactivity is a key differentiator from 3-cyano-5-phenylphenol, which offers only a single derivatisation site.

Chemical Library Diversification with Topologically Complex Biphenyl Building Blocks

For organisations building diversity-oriented screening libraries, 3-cyano-5-(3-hydroxyphenyl)phenol contributes a molecular complexity score of 283—higher than the 4'-hydroxy regioisomer (275) and substantially above simpler biphenyl building blocks [2][5]. Combined with its dual HBD count and conformationally restricted biphenyl core (rotatable bond count = 1), this compound occupies a region of chemical space associated with higher hit-to-lead progression rates in fragment-based campaigns [6]. Procurement of the 3'-hydroxy isomer specifically, rather than the 4'-hydroxy isomer, is warranted when maximising topological diversity within a biphenylcarbonitrile sub-library is the objective.

Quote Request

Request a Quote for 3-Cyano-5-(3-hydroxyphenyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.